molecular formula C17H16F3NO2 B2854195 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1105229-90-0

2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No.: B2854195
CAS No.: 1105229-90-0
M. Wt: 323.315
InChI Key: ZPLOXOHYZJPTSF-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a useful research compound. Its molecular formula is C17H16F3NO2 and its molecular weight is 323.315. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural analysis of compounds related to 2-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide have been extensively explored. For example, the synthesis of new enaminones by reacting specific reagents in ethanol has provided insights into their molecular structures through NMR spectra and X-ray diffractometry, revealing short intramolecular hydrogen bonds and stabilization by weak hydrogen bonds, indicating potential applications in molecular engineering and design (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Magnetic Studies and Single Molecule Magnets

Research into tetranuclear [Cu-Ln]2 single molecule magnets, incorporating a ligand similar in complexity to this compound, has contributed to the development of materials with significant ferromagnetic interactions. These complexes have been found to behave as single molecule magnets (SMMs), a property that could be exploited in the fabrication of magnetic storage media and quantum computing components (Costes, Shova, & Wernsdorfer, 2008).

Antimicrobial Properties

The antimicrobial properties of derivatives related to this compound have been extensively studied. New acylthiourea derivatives have shown activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. The structure-activity relationship revealed that certain substituents significantly enhance antimicrobial activity, providing a basis for the design of novel therapeutics (Limban et al., 2011).

Insecticidal Activity

Flubendiamide, a compound with structural elements similar to this compound, has emerged as a novel class of insecticide with a unique chemical structure and mode of action. It exhibits strong insecticidal activity against lepidopterous pests, including resistant strains, suggesting its utility in integrated pest management programs (Tohnishi et al., 2005).

Antidopaminergic Effects

The study of benzamides, including structures analogous to this compound, has contributed to the understanding of antidopaminergic effects. These studies have implications for the development of therapeutic agents for treating psychosis and related disorders, showcasing the potential of such compounds in medical research (Banitt et al., 1977).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It’s known that compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals . They are often involved in interactions with various proteins and enzymes, altering their function and leading to therapeutic effects .

Mode of Action

The trifluoromethyl group is known to participate in various types of reactions, including radical trifluoromethylation . This involves the formation of carbon-centered radical intermediates, which can undergo further reactions to modify the structure and function of target molecules .

Biochemical Pathways

The compound may affect several biochemical pathways due to the presence of the trifluoromethyl group. This group is known to alter the properties of organic molecules, leading to changes in their behavior in biological systems . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

The trifluoromethyl group is known to influence these properties in other compounds . For instance, it can increase the lipophilicity of a molecule, potentially enhancing its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential for the trifluoromethyl group to interact with various proteins and enzymes, the compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the reactivity of the trifluoromethyl group can be influenced by the pH of the environment

Properties

IUPAC Name

2-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-12-5-2-3-8-15(12)16(22)21-9-10-23-14-7-4-6-13(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOXOHYZJPTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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